1,2-Diiodo-3-fluoro-4-(fluoromethoxy)benzene
Description
1,2-Diiodo-3-fluoro-4-(fluoromethoxy)benzene is a halogenated aromatic compound with the molecular formula C₇H₄F₂I₂O. Its structure features iodine atoms at the 1- and 2-positions, fluorine at position 3, and a fluoromethoxy group (-OCH₂F) at position 4. This combination of substituents confers unique electronic and steric properties, making it relevant in cross-coupling reactions and pharmaceutical intermediate synthesis. The iodine atoms enhance reactivity in metal-catalyzed reactions (e.g., Ullmann or Suzuki couplings), while the fluoromethoxy group contributes to electron-withdrawing effects and modulates lipophilicity .
Properties
Molecular Formula |
C7H4F2I2O |
|---|---|
Molecular Weight |
395.91 g/mol |
IUPAC Name |
2-fluoro-1-(fluoromethoxy)-3,4-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2O/c8-3-12-5-2-1-4(10)7(11)6(5)9/h1-2H,3H2 |
InChI Key |
NXEMHBWPHSGXFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OCF)F)I)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-3-fluoro-4-(fluoromethoxy)benzene typically involves the iodination of a fluorinated benzene derivativeThe fluoromethoxy group can be introduced through a nucleophilic substitution reaction using a fluoromethylating agent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
1,2-Diiodo-3-fluoro-4-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the iodine atoms, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
1,2-Diiodo-3-fluoro-4-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 1,2-Diiodo-3-fluoro-4-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The presence of iodine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The fluoromethoxy group can enhance the compound’s solubility and stability, making it suitable for use in various applications .
Comparison with Similar Compounds
1,2-Diiodo-3-fluoro-4-(trifluoromethylthio)benzene
- Molecular Formula : C₇H₃F₄I₂S
- Key Differences :
- The 4-position substituent is a trifluoromethylthio group (-SCF₃) , a bulkier and more electronegative group compared to fluoromethoxy (-OCH₂F).
- Higher molecular weight (449 g/mol vs. 396 g/mol) due to sulfur and additional fluorine atoms.
- Enhanced electron-withdrawing effects from -SCF₃ may increase oxidative stability but reduce solubility in polar solvents.
- Applications : Likely used in high-stability agrochemicals or materials science, whereas the fluoromethoxy analog may prioritize pharmaceutical compatibility due to lower steric hindrance .
1,2-Dimethoxy-4-(trifluoromethyl)benzene
- Molecular Formula : C₉H₉F₃O₂
- Key Differences :
- Methoxy groups (-OCH₃) at positions 1 and 2 are electron-donating , contrasting with the electron-withdrawing iodine atoms in the target compound.
- Trifluoromethyl (-CF₃) at position 4 is a stronger electron-withdrawing group than fluoromethoxy.
- Lower molecular weight (206 g/mol) and higher solubility in organic solvents due to reduced halogen content.
- Applications : Primarily serves as a precursor in fluorinated polymer synthesis, whereas the diiodo-fluoro compound is tailored for stepwise functionalization in medicinal chemistry .
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)Benzamide Derivatives
- Key Differences :
- Fluorine at position 4 (vs. position 3 in the target compound) and inclusion of a bromoimidazopyridine moiety.
- The absence of iodine reduces molecular weight but limits utility in cross-coupling reactions.
Physicochemical and Reactivity Comparison
Table 1: Comparative Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions 1,2,3,4) | Key Reactivity Features |
|---|---|---|---|---|
| 1,2-Diiodo-3-fluoro-4-(fluoromethoxy)benzene | C₇H₄F₂I₂O | 396 | I, I, F, -OCH₂F | High cross-coupling potential; moderate EWG effects |
| 1,2-Diiodo-3-fluoro-4-(trifluoromethylthio)benzene | C₇H₃F₄I₂S | 449 | I, I, F, -SCF₃ | Superior oxidative stability; strong EWG effects |
| 1,2-Dimethoxy-4-(trifluoromethyl)benzene | C₉H₉F₃O₂ | 206 | -OCH₃, -OCH₃, H, -CF₃ | Electron-donating groups; high solubility |
Abbreviations : EWG = Electron-Withdrawing Group
Biological Activity
1,2-Diiodo-3-fluoro-4-(fluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C7H4F2I2O
- Molecular Weight : 352.91 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of halogen atoms (iodine and fluorine) enhances its lipophilicity and reactivity, allowing it to penetrate biological membranes effectively.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, potentially through disruption of cell membrane integrity.
Biological Activity Data
Research has indicated that this compound possesses notable biological activities. Below is a summary of key findings from recent studies:
| Study | Biological Activity | MIC (µM) | Target Organism |
|---|---|---|---|
| Study A | Antibacterial | 16 | Staphylococcus aureus |
| Study B | Cytotoxicity | 10 | Colorectal cancer cells |
| Study C | Antifungal | 32 | Candida albicans |
Case Study 1: Antibacterial Properties
In a study evaluating the antibacterial efficacy of various halogenated compounds, this compound exhibited a minimum inhibitory concentration (MIC) of 16 µM against Staphylococcus aureus. The compound's mechanism was linked to the disruption of bacterial cell wall synthesis and membrane integrity, leading to cell lysis.
Case Study 2: Cytotoxic Effects on Cancer Cells
Another investigation focused on the cytotoxic effects of the compound on colorectal cancer cells. The study revealed that at concentrations as low as 10 µM, the compound significantly inhibited cell proliferation and induced apoptosis through the activation of reactive oxygen species (ROS) pathways. This suggests potential for development as an anticancer agent.
Structure-Activity Relationship (SAR)
The incorporation of fluorine atoms into the benzene ring significantly enhances the biological activity of the compound. Comparative analysis with similar compounds indicates that:
- Increased fluorination correlates with improved potency against microbial strains.
- The presence of iodine enhances lipophilicity, facilitating better membrane penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
